![molecular formula C11H7BrFN B1521052 3-(4-Bromo-2-fluorophenyl)pyridine CAS No. 1187163-18-3](/img/structure/B1521052.png)
3-(4-Bromo-2-fluorophenyl)pyridine
Overview
Description
3-(4-Bromo-2-fluorophenyl)pyridine is a chemical compound with the molecular formula C11H7BrFN . It is a dihalogenated pyridine with a bromine and a fluorine .
Molecular Structure Analysis
The molecular structure of 3-(4-Bromo-2-fluorophenyl)pyridine consists of a pyridine ring attached to a phenyl ring. The phenyl ring has bromine and fluorine substituents at the 4 and 2 positions, respectively .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-(4-Bromo-2-fluorophenyl)pyridine: serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmaceuticals and agrochemicals. The bromine atom can undergo palladium-catalyzed cross-coupling reactions, allowing for the introduction of different substituents, which can lead to the creation of diverse heterocyclic systems .
Biomedical Research
In biomedical research, this compound can be used to synthesize 1H-pyrazolo[3,4-b]pyridines , which are analogs of purine bases like adenine and guanine. These analogs have potential applications in drug design, as they can interact with biological targets in a manner similar to purine nucleotides, offering avenues for novel therapeutic agents .
Fluorinated Pyridines Synthesis
The fluorine atom in 3-(4-Bromo-2-fluorophenyl)pyridine is crucial for synthesizing fluorinated pyridines, which are important in medicinal chemistry due to their unique physical, chemical, and biological properties. These compounds often show enhanced stability and bioavailability in pharmaceutical applications .
Imaging Agents
The fluorine atom can also be utilized to create 18F-substituted pyridines , which are valuable in the field of radiology. These compounds can serve as imaging agents in positron emission tomography (PET), providing insights into various biological processes and aiding in the diagnosis of diseases .
Agricultural Chemistry
This compound’s structural framework is useful in the development of new agricultural products. By modifying the bromine and fluorine substituents, researchers can synthesize compounds with improved physical, biological, and environmental properties, leading to more effective and safer agrochemicals .
Mechanism of Action
Target of Action
It is known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially participate in the formation of carbon–carbon bonds . This process involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are key processes in the synthesis of various organic compounds.
Action Environment
It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are typically carried out under mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-9-3-4-10(11(13)6-9)8-2-1-5-14-7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEPKYIVYBXCSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295757 | |
Record name | 3-(4-Bromo-2-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187163-18-3 | |
Record name | 3-(4-Bromo-2-fluorophenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromo-2-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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